3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a benzo[d]thiazole moiety, and it is substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, a thiazole ring, and a trifluoromethyl group. Compounds containing these functional groups are often biologically active and can interact with various targets. For instance, thiazoles are found in many pharmaceuticals and exhibit a wide range of biological activities .
Biochemical Pathways
Again, without specific studies on this compound, it’s hard to say exactly which biochemical pathways it might affect. Thiazole derivatives have been shown to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with thiazole derivatives, the effects could potentially be quite diverse .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors. For example, certain conditions such as temperature and pH could potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, which is then functionalized with a trifluoromethyl group. The pyrazole ring is subsequently introduced through cyclization reactions. The final step involves the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are known for their enhanced stability and lipophilicity, making them valuable in medicinal chemistry.
Uniqueness
3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the pyrazole and benzo[d]thiazole rings, along with the trifluoromethyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2S/c1-21-6-7(12(20-21)23-2)11(22)19-13-18-10-8(14(15,16)17)4-3-5-9(10)24-13/h3-6H,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMVVRCMRHWQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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